Myelin Basic Protein (87-99)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Myelin Basic Protein (87-99) is an encephalitogenic peptide that induces T cell proliferation with Th1 polarization in the CNS . It is a major antigenic component implicated in the pathophysiology of multiple sclerosis .

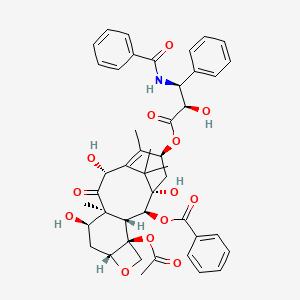

Molecular Structure Analysis

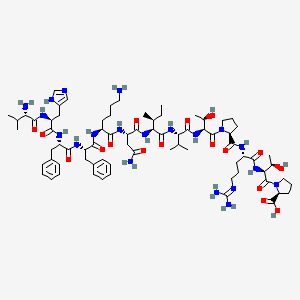

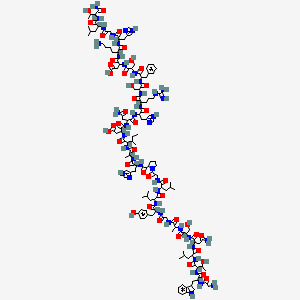

The molecular weight of Myelin Basic Protein (87-99) is 1555.8 and its formula is C74H114N20O17 . The sequence of this peptide is Val-His-Phe-Phe-Lys-Asn-Ile-Val-Thr-Pro-Arg-Thr-Pro . A study has suggested that this peptide forms a well-defined α-helix spanning residues Val 87 –Phe 90 .Aplicaciones Científicas De Investigación

Treatment of Multiple Sclerosis

Myelin Basic Protein (MBP) (87-99) is a major antigenic component implicated in the pathophysiology of multiple sclerosis . It induces T cell proliferation with Th1 polarization in the CNS , which is crucial for the treatment of multiple sclerosis .

Experimental Autoimmune Encephalomyelitis (EAE) Research

MBP (87-99) is an encephalitogenic peptide that induces experimental allergic encephalomyelitis (EAE) in susceptible animals . This makes it a valuable tool in the study of EAE, a model of human multiple sclerosis .

Development of Peptide Therapeutics

Amide-linked cyclic peptide analogues of the 87–99 MBP epitope have been tested for therapeutic efficacy in EAE . These cyclic altered peptide analogues of MBP 87–99 with substitutions at positions 91 and/or 96 have shown protective effects when administered using prophylactic or early therapeutic protocols .

Study of T-cell Receptor Anchors

The Lys 91 and Pro 96 of MBP 87–99 are crucial T-cell receptor (TCR) anchors and participate in the formation of the trimolecular complex between the TCR-antigen (peptide)-MHC (major histocompatibility complex) . This makes MBP (87-99) useful in the study of T-cell receptor anchors.

Antidepressant Research

Systemic immunization with altered peptide ligands of MBP—MBP87 99[A91, A96], MBP8799[A91], and MBP87 99[R91, A96]—has been shown to produce sustained antidepressant-like effects . This suggests potential applications of MBP (87-99) in the development of novel antidepressants .

Study of Immune-Neural Interactions

The behavioral response to MBP87 99[A91, A96] is mediated by inflammatory factors (particularly interleukin-6), and p11 signaling in the PrL . This suggests that MBP (87-99) could be used to study immune-neural interactions and how they impact central nervous system function and alter an individual’s response to stress .

Mecanismo De Acción

Target of Action

Myelin Basic Protein (MBP) (87-99) is an encephalitogenic peptide that primarily targets T cells in the central nervous system (CNS) . It induces basic protein-specific T cell proliferation . The primary role of these T cells is to mediate immune responses, and their proliferation can lead to an increase in immune activity within the CNS .

Mode of Action

MBP (87-99) interacts with its targets, the T cells, causing a Th1 polarization in peripheral blood mononuclear cells . This means that it promotes the differentiation of T cells into Th1 cells, a subset of T cells that play a crucial role in cellular immunity . This interaction and the resulting changes can have significant implications in conditions like multiple sclerosis (MS), where immune responses within the CNS are altered .

Biochemical Pathways

The interaction of MBP (87-99) with T cells affects the immune response pathways within the CNS . The peptide’s ability to induce T cell proliferation and Th1 polarization suggests that it can influence the balance of immune cells in the CNS, potentially exacerbating inflammatory responses . This can affect downstream effects such as the activation of other immune cells, production of cytokines, and ultimately, the integrity of the myelin sheath .

Result of Action

The action of MBP (87-99) leads to molecular and cellular effects that are primarily observed in the immune response within the CNS . By promoting T cell proliferation and Th1 polarization, it can enhance immune activity, potentially leading to increased inflammation and damage to the myelin sheath in conditions like MS .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MBP (87-99). For instance, the presence of other immune cells, the state of the immune system, and the health status of the CNS can all impact how effectively MBP (87-99) can induce T cell proliferation and Th1 polarization . Additionally, factors such as pH and temperature can affect the stability of the peptide, potentially influencing its activity .

Safety and Hazards

When handling Myelin Basic Protein (87-99), it is recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam, and store the container tightly closed in a dry, cool and well-ventilated place .

Direcciones Futuras

While a direct role for Myelin Basic Protein (87-99) as a primary antigen in human MS is unclear, it is clear that MBP and its functions in myelin formation and long-term maintenance are linked to MS . Future research may focus on further understanding the role of this peptide in the pathogenesis of MS and exploring its potential as a therapeutic target .

Propiedades

IUPAC Name |

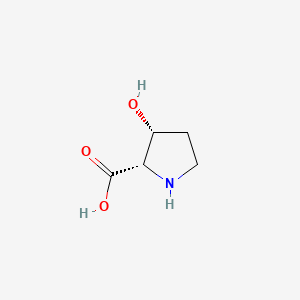

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81)/t41-,42+,43+,47-,48-,49-,50-,51-,52-,53-,54-,56-,57-,58-,59-,60-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSZRUKIAIQNAZ-SAKFXWCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H114N20O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1555.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myelin Basic Protein (87-99) | |

Q & A

Q1: How does Myelin Basic Protein (87-99) interact with the immune system, and what are the downstream effects of modifying its structure?

A: Myelin Basic Protein (87-99) (MBP87–99) is an immunodominant peptide epitope, meaning it is a primary target for the immune system in the context of autoimmune diseases like multiple sclerosis (MS) [, ]. In MS, the body's immune system mistakenly attacks myelin, a fatty substance that insulates nerve fibers, leading to a range of neurological symptoms. MBP87–99, when presented by major histocompatibility complex (MHC) molecules, can activate T cells, specifically T helper 1 (Th1) cells, that drive the inflammatory response against myelin [].

Q2: How does cyclization of Myelin Basic Protein (87-99) analogues impact their efficacy in preventing experimental autoimmune encephalomyelitis (EAE)?

A: Research indicates that cyclizing Myelin Basic Protein (87-99) analogues, specifically those with substitutions at positions 91 and/or 96, can significantly enhance their ability to prevent experimental autoimmune encephalomyelitis (EAE) in Lewis rats []. EAE is an animal model used to study MS, as it mimics the autoimmune response and neurological damage observed in the human disease.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1,9-dihydro-9-[(1R,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl](/img/no-structure.png)